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Compound of Interest

Compound Name: Fusarubin

Cat. No.: B154863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fusarubin is a polyketide-derived naphthoquinone, a class of secondary metabolites known

for their vibrant pigmentation and diverse biological activities. First isolated from fungi of the

Fusarium genus, particularly Fusarium solani, this compound has garnered significant interest

within the scientific community for its potent antimicrobial and anticancer properties.[1] This

guide provides an in-depth overview of fusarubin's chemical structure, physicochemical

properties, and known mechanisms of action, along with detailed experimental protocols for its

isolation and biological evaluation.

Chemical Identification and Structure
Fusarubin is structurally characterized by a dihydronaphtho[2,3-c]pyran-5,10-dione core. Its

precise chemical identity is defined by the following descriptors.

IUPAC Name: 3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-

dione[1]

Synonyms: Oxyjavanicin[1]

CAS Number: 1702-77-8[1]

Molecular Formula: C₁₅H₁₄O₇[1]
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SMILES:CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O[1]

InChI Key:FKJXMYJPOKQPSS-UHFFFAOYSA-N[1]

Chemical Structure: 

Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for fusarubin are crucial for its identification and

characterization. Quantitative properties are summarized in Table 1.
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Property Value Reference(s)

Molecular Weight 306.27 g/mol [1]

Appearance Dark red, crystalline solid [2]

Melting Point 218 °C

Solubility

Soluble in chloroform,

dichloromethane, acetone,

dioxane, pyridine; sparingly

soluble in methanol; insoluble

in water.

[2][3]

Density 1.61 g/cm³

UV-Vis (λmax) 294.5 nm, 316 nm, 524 nm [3]

Infrared (IR) (cm⁻¹)

3793 & 3400 (O-H stretch),

3002, 2923, 2855 (C-H

stretch), 1736 & 1647 (C=O

stretch), 1435, 1376, 1313 (C-

C aromatic), 1243, 1048 (C=C

stretch), 951-900 (Aromatic

ring substitution)

[3]

Mass Spec (ESI-MS)
m/z 306.8 [M+H]⁺, 330.3

[M+Na]⁺
[3]

¹H and ¹³C NMR

Complete NMR data for

fusarubin is not consistently

available across public

literature. However, detailed

1D and 2D NMR data for

structurally similar derivatives,

such as 3-methyl ether

fusarubin, have been

published.[1][4]

[1][4]

Biological Activity and Mechanism of Action
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Fusarubin exhibits a range of biological activities, with its anticancer effects being the most

extensively studied. It also possesses notable antimicrobial properties.

Anticancer Activity
Fusarubin has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell

lines, particularly those derived from hematological malignancies such as acute myeloid

leukemia (AML).[5][6] The primary mechanism involves the induction of cell cycle arrest and

apoptosis through the modulation of key signaling pathways.[6]

Mechanism of Action: In OCI-AML3 leukemia cells, fusarubin initiates a signaling cascade that

culminates in programmed cell death.[6][7]

p53/p21 Pathway Activation: Fusarubin upregulates the expression of the tumor suppressor

protein p53, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor

p21. This action leads to cell cycle arrest, primarily at the G2/M phase.[6][7]

MAPK Pathway Modulation: The stability and expression of p21 are further enhanced by

fusarubin's influence on the Mitogen-Activated Protein Kinase (MAPK) pathway. It

decreases the phosphorylation (inactivation) of ERK while increasing the phosphorylation

(activation) of p38.[5][6]

PI3K/Akt Pathway Inhibition: Fusarubin decreases the phosphorylation of Akt, a key pro-

survival kinase.[6][7]

Induction of Extrinsic Apoptosis: Inhibition of the Akt pathway leads to an increase in Fas

ligand (FasL) production. The engagement of FasL with its receptor triggers the extrinsic

apoptosis pathway, characterized by the activation of caspase-8 and the subsequent

cleavage and activation of the executioner caspase-3.[6][7]
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Fusarubin's anticancer signaling pathway in leukemia cells.

Antimicrobial Activity
Fusarubin and its derivatives have shown inhibitory activity against a range of bacteria and

fungi.[8] The proposed mechanism involves the stimulation of cellular respiration and the

oxidation of membrane-bound NADH.[9] This process can lead to the generation of reactive

oxygen species (ROS), such as superoxide radicals, which cause oxidative stress and damage

to critical cellular components like DNA and proteins, ultimately leading to microbial cell death.

[9]
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Experimental Protocols
Isolation and Purification from Fungal Culture
This protocol describes a general method for extracting and purifying fusarubin from a liquid

culture of Fusarium solani.[2][8][10]
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1. Fermentation

2. Extraction

3. Purification

4. Analysis

Inoculate F. solani in
Glycerol-Mineral Salts Medium

Incubate for 21 days
at room temperature

Filter culture through
Miracloth to separate mycelia

Acidify filtrate with HCl

Liquid-Liquid Extraction
with Chloroform (3x)

Dry organic phase over Na₂SO₄

and concentrate in vacuo

Silicic Acid Column Chromatography
(Gradient Elution)

Monitor fractions by TLC
(e.g., CH₂Cl₂:MeOH 9.5:0.5)

Pool red-colored fractions
containing fusarubin

Characterize by LC-MS, NMR, UV-Vis, IR

Click to download full resolution via product page

Workflow for the isolation and purification of fusarubin.
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Methodology:

Fermentation: Cultivate the producing fungal strain (e.g., Fusarium solani) in a suitable liquid

medium, such as a glycerol-mineral salts broth, for an extended period (e.g., 21 days) to

allow for the accumulation of secondary metabolites.[8] Production can be optimized by

adjusting carbon and nitrogen sources, with media containing sucrose and sodium nitrate

showing high yields.[9][10]

Extraction:

Separate the fungal mycelia from the culture broth by filtration.

Acidify the liquid filtrate to a low pH with an acid like HCl.[10]

Perform a liquid-liquid extraction of the acidified broth using an organic solvent such as

chloroform or ethyl acetate. Repeat the extraction multiple times to ensure a high recovery

rate.[2][8]

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield a crude extract.

Purification:

Subject the crude extract to column chromatography using silica gel as the stationary

phase.[8]

Elute the column with a solvent gradient of increasing polarity (e.g., starting with

dichloromethane and gradually adding methanol).

Monitor the eluted fractions using Thin-Layer Chromatography (TLC). Fusarubin-

containing fractions are typically dark red.

Pool the pure fractions and evaporate the solvent to obtain crystalline fusarubin.

Characterization: Confirm the identity and purity of the isolated compound using

spectroscopic methods as detailed in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/541262/
https://www.mdpi.com/2072-6651/13/6/376
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6784112/
https://pubmed.ncbi.nlm.nih.gov/541262/
https://pubmed.ncbi.nlm.nih.gov/541262/
https://www.benchchem.com/product/b154863?utm_src=pdf-body
https://www.benchchem.com/product/b154863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimicrobial Susceptibility Testing (Broth
Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of fusarubin against a

bacterial strain.[1]

Methodology:

Preparation: Dissolve fusarubin in a suitable solvent (e.g., DMSO) to create a high-

concentration stock solution.

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fusarubin
stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). Final concentrations

may range from 100 to <1 µg/mL.[1]

Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus

aureus) according to CLSI guidelines and add it to each well.

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth

only).

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

Analysis: The MIC is defined as the lowest concentration of fusarubin that completely

inhibits visible growth of the bacterium.

In Vitro Anticancer Assay (Cell Viability and Western
Blot)
This protocol assesses the effect of fusarubin on cancer cell viability and protein expression.

[2][7]

Methodology:

Cell Culture: Culture a cancer cell line (e.g., OCI-AML3) in appropriate media and conditions.
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Treatment: Seed cells in multi-well plates and treat them with varying concentrations of

fusarubin (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

Cell Viability Assessment:

After incubation, count the number of viable cells using a hemocytometer and trypan blue

exclusion.

Alternatively, use assays like MTT or CellTiter-Glo to quantify cell viability.

Western Blot Analysis:

Lyse the treated cells to extract total protein.

Quantify protein concentration using a BCA or Bradford assay.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies specific for target proteins (e.g., p53, p21, p-

ERK, cleaved caspase-3, β-actin).

Incubate with a corresponding HRP-conjugated secondary antibody.

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system. Analyze changes in protein expression relative to the loading control (β-

actin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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